molecular formula C27H23N3O2 B2788903 5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-43-1

5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2788903
CAS No.: 866349-43-1
M. Wt: 421.5
InChI Key: AMPOXBPXJLMKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic scaffold comprising a pyrazole fused with a quinoline nucleus and a [1,4]dioxino ring system. Its molecular formula is C₃₁H₂₇N₃O₂ (inferred from structural analogs in and ), with an average mass of ~485.58 g/mol. Key structural features include:

  • A 3,4-dimethylphenyl group at position 2.
  • A benzyl substituent at position 3.
  • A partially saturated [1,4]dioxino[2,3-g] ring system.

Pyrazolo[4,3-c]quinolines are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

17-benzyl-14-(3,4-dimethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-17-8-9-20(12-18(17)2)26-22-16-30(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOXBPXJLMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Molecular Formula Substituents (Position) Key Activities/Findings Reference ID
Target Compound C₃₁H₂₇N₃O₂ 5-Benzyl, 3-(3,4-dimethylphenyl) Hypothesized anti-inflammatory/anticancer activity (based on structural analogs)
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ 5-(4-Fluorobenzyl), 3-(3,4-dimethylphenyl) Enhanced metabolic stability due to fluorine atom; similar mass: 439.49 g/mol
3-(3,4-Dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₈H₂₅N₃O₂ 5-(4-Methylbenzyl), 3-(3,4-dimethylphenyl) Increased lipophilicity; potential for improved CNS penetration
9-(Furan-2-carbonyl)-3,7,7-trimethyl-substituted phenyl-pyrazolo[3,4-b]quinoline Varies (P1–P10) Pyrazolo[3,4-b] core (different ring system) Moderate anticancer activity (IC₅₀: 10–50 µM); synthesized via dimedone-based route
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) C₁₆H₁₂N₆O 3-Amino, 4-(4-hydroxyphenylamino) Potent anti-inflammatory (IC₅₀: 0.42 µM for NO inhibition); low cytotoxicity (80% cell viability)
5-(2-Fluorobenzoyl)-4,4-dimethyl-[1,4]dioxino[2,3-g]dithiolo[3,4-c]quinoline C₂₁H₁₆FNO₃S₃ Dithiolo ring addition Unique thione derivatives; applications in material science (no biological data)

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 4-fluorobenzyl analog () exhibits improved metabolic stability compared to the target compound due to fluorine’s electronegativity and resistance to oxidative degradation . Amino-substituted derivatives (e.g., compound 2i in ) show enhanced anti-inflammatory activity (IC₅₀ < 1 µM) but require structural optimization to reduce cytotoxicity .

Ring System Modifications: Pyrazolo[3,4-b]quinolines () demonstrate weaker anticancer activity than pyrazolo[4,3-c] analogs, likely due to differences in ring conformation and steric hindrance . The addition of a dithiolo ring () shifts applications toward material science, highlighting the versatility of the core scaffold .

Synthetic Routes: The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones (analogous to ), whereas pyrazolo[3,4-b]quinolines () are synthesized via a three-step dimedone-based protocol . C-C bond cleavage during cyclization () is a critical challenge in pyrazolo[4,3-c]quinoline synthesis, requiring precise reaction control .

Therapeutic Potential: The target compound’s benzyl and dimethylphenyl groups may enhance binding to hydrophobic pockets in inflammatory or oncogenic targets (e.g., COX-2 or iNOS), as seen in related derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.